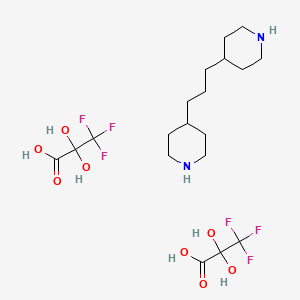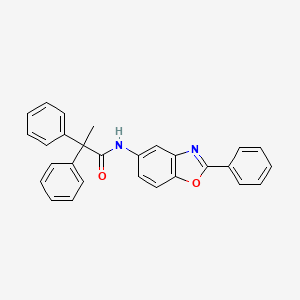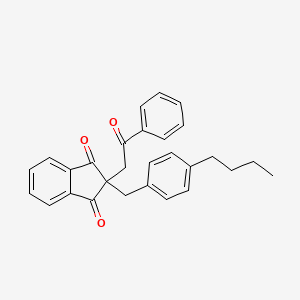![molecular formula C18H15N3O4 B4935454 N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of hydroxyquinolines. It has been widely used as an antibacterial agent for the treatment of various bacterial infections. Nitroxoline has also been studied for its potential therapeutic applications in cancer treatment and as an antiviral agent.
Scientific Research Applications
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. In addition to its antibacterial properties, N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been studied for its antiviral properties and has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Mechanism of Action
The exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood. It is believed to act by inhibiting bacterial DNA synthesis and by disrupting bacterial cell membranes. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been shown to inhibit the activity of certain enzymes and to interfere with the production of bacterial proteins.
Biochemical and Physiological Effects
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, and is excreted primarily in the urine. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been shown to have a broad spectrum of antibacterial activity, and is effective against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal and antiviral properties.
Advantages and Limitations for Lab Experiments
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for purchase. It has a broad spectrum of antibacterial activity, and is effective against many different types of bacteria. N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has also been shown to have low toxicity, making it a safe option for laboratory experiments. However, N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide does have some limitations. It is not effective against all types of bacteria, and may not be suitable for certain types of experiments. In addition, the exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood, which may limit its use in certain types of research.
Future Directions
There are several areas of research that could be explored in the future with regard to N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. One area of interest is its potential therapeutic applications in cancer treatment. Further studies could be conducted to determine the effectiveness of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide in treating various types of cancer, and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as an antiviral agent. Studies could be conducted to determine the effectiveness of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide against other types of viruses, and to identify the mechanisms by which it inhibits viral replication. Finally, further studies could be conducted to better understand the mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, which could lead to the development of more effective antibacterial agents.
Synthesis Methods
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide can be synthesized by the reaction of 8-hydroxyquinoline with 3-nitrobenzyl chloride in the presence of a base. The resulting product is then acetylated to form N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. The synthesis of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)20-16(13-4-2-6-14(10-13)21(24)25)15-8-7-12-5-3-9-19-17(12)18(15)23/h2-10,16,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQCHQCGWMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(8-Hydroxy-quinolin-7-yl)-(3-nitro-phenyl)-methyl]-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)
![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)

